4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde
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Overview
Description
4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a thiazolidine ring and a piperidine ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid and an appropriate amine under reflux conditions . The reaction is carried out in toluene using a Dean-Stark trap to remove water, which helps drive the reaction to completion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Studies have shown its potential as an anti-ulcer agent, with activity comparable to omeprazole.
Mechanism of Action
The mechanism of action of 4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, it is believed to inhibit the secretion of gastric acid by blocking the proton pump in the stomach lining . This action reduces the acidity in the stomach, allowing ulcers to heal more effectively.
Comparison with Similar Compounds
4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde can be compared with other similar compounds such as:
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
tert-Butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate: Used as an intermediate in the synthesis of various biologically active compounds.
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Known for its reactivity with substrates containing active methylene groups.
Properties
CAS No. |
64698-75-5 |
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Molecular Formula |
C12H20N2O2S |
Molecular Weight |
256.37 g/mol |
IUPAC Name |
4-butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde |
InChI |
InChI=1S/C12H20N2O2S/c1-2-3-6-14-11(16)9-17-12(14)4-7-13(10-15)8-5-12/h10H,2-9H2,1H3 |
InChI Key |
HREXLDNFZWKQRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CSC12CCN(CC2)C=O |
Origin of Product |
United States |
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